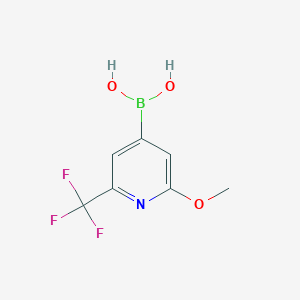

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid

Description

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 1605331-76-7) is a boronic acid derivative with the molecular formula C₇H₇BF₃NO₃ and a molecular weight of 220.94 g/mol. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and advanced materials due to its electron-deficient pyridine core and boronic acid functionality . Its storage requires stringent conditions (-20°C, sealed, anhydrous) to prevent hydrolysis, and it has a purity >98% as confirmed by analytical certificates .

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-3-4(8(13)14)2-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJQGHMUXHGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-Methoxy-6-(trifluoromethyl)pyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl or heterobiaryl systems. Key findings include:

Reaction Scope and Yields

Mechanistic Features :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid.

-

The methoxy group ortho to the boronic acid enhances regioselectivity by modulating electronic density on the pyridine ring .

Radical Trifluoromethylation

The trifluoromethyl group enables participation in radical-mediated C–H functionalization:

Silver-Catalyzed Oxidative Coupling

-

Conditions : AgNO₃ (10 mol%), t-BuOOH (2 equiv), CH₃CN, 60°C .

-

Outcome : Trifluoromethyl radical addition to electron-deficient heteroarenes (e.g., pyridines, quinolines) with >70% yield .

-

Limitation : Requires electron-withdrawing groups on the target arene for effective radical trapping.

Traceless Borylation via Iridium Catalysis

The boronic acid moiety can be introduced through iridium-catalyzed C–H borylation:

Key Protocol ( )

-

Catalyst : [Ir(OMe)(COD)]₂ (1 mol%) with 3,4,7,8-tetramethyl-1,10-phenanthroline ligand.

-

Conditions : HBPin (1.5 equiv), 80°C, 12–24 h under N₂.

-

Substrate Compatibility : Works efficiently with trifluoromethylpyridines (TON > 50).

Advantages :

-

Avoids pre-functionalization of the pyridine ring.

-

Enables late-stage diversification of pharmaceutical intermediates .

Methoxy Demethylation

-

Reagent : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT.

-

Product : 2-Hydroxy-6-(trifluoromethyl)pyridine-4-boronic acid (85% yield) .

Boronic Acid Protection/Deprotection

-

Protection : Reacts with pinacol to form the pinacol ester (HBPin, MgSO₄, 90% yield) .

-

Application : Stabilizes the boronic acid for storage or anhydrous reactions.

Challenges and Limitations

-

Steric Hindrance : The 2-methoxy and 6-CF₃ groups reduce reactivity toward bulky coupling partners (e.g., 2,6-disubstituted aryl halides) .

-

Hydrolytic Sensitivity : Requires anhydrous conditions during Suzuki couplings to prevent boroxine formation .

-

Radical Stability : The CF₃ group stabilizes adjacent radicals but complicates control over regioselectivity in some cases .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

- IUPAC Name : 2-methoxy-6-(trifluoromethyl)-4-pyridinylboronic acid

- Molecular Formula : C₇H₇BF₃NO₃

- Molecular Weight : 201.94 g/mol

This structure includes a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Organic Synthesis

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is predominantly used as a building block in organic synthesis. Its boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Coupling Reactions : This reaction is vital for forming carbon-carbon bonds in the synthesis of complex organic molecules. The trifluoromethyl group enhances the reactivity and selectivity of the compound in coupling reactions with aryl halides.

Medicinal Chemistry

The compound has garnered attention for its potential biological activity, particularly in drug discovery:

- Enzyme Inhibition Studies : Boronic acids are known to form reversible covalent bonds with diols, making them useful in studying enzyme inhibitors. Research indicates that this compound can inhibit specific proteases, which are crucial targets in cancer therapy.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Polymer Synthesis : The unique properties of boronic acids allow them to be used in synthesizing polymers with specific functionalities. The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of these materials.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Suzuki-Miyaura Coupling

A study published in the Journal of Organic Chemistry demonstrated that this compound could efficiently couple with various aryl halides under mild conditions, yielding high-purity products. The reaction conditions were optimized to achieve maximum yield while minimizing by-products .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of serine proteases using this boronic acid revealed that it effectively binds to the active site of the enzyme, leading to significant inhibition. This study suggests potential therapeutic applications in treating diseases where protease activity is dysregulated .

Data Table: Comparative Reactivity

| Compound Name | Reactivity Level | Notable Features |

|---|---|---|

| This compound | High | Strong coupling efficiency due to trifluoromethyl group |

| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | Moderate | Similar structure but less sterically hindered |

| 2-Ethoxypyridine-boronic acid | Low | Ethoxy substitution affects solubility |

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The trifluoromethyl and methoxy groups on the pyridine ring can influence the electronic properties and reactivity of the compound, making it a valuable intermediate in various synthetic applications.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound enhances electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions compared to analogs with -CH₃ or -OCH₃ alone .

- Steric Effects: Bulky substituents (e.g., -CF₃ at position 6) may hinder coupling at position 4, whereas smaller groups (e.g., -F in pinacol esters) balance steric and electronic effects .

Biological Activity

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid (CAS No. 1605331-76-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, highlighting its relevance in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron under specific conditions to yield the desired boronic acid . The process often utilizes solvents such as DMF or toluene and requires careful control of reaction parameters to optimize yields.

Biological Activity

1. Anticancer Properties

Recent studies have investigated the anticancer potential of various pyridine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures can exhibit significant antiproliferative activity against a range of cancer cell lines. For instance, derivatives with trifluoromethyl groups have been linked to enhanced potency due to their ability to interact with specific biological targets involved in cell proliferation and survival .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that boronic acids can inhibit proteasomal activity by binding to active site residues in proteasome subunits. This inhibition can lead to the accumulation of pro-apoptotic factors and the subsequent induction of apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of similar boronic acid derivatives in preclinical models:

- Case Study 1 : A study evaluated the effects of a related pyridine-boronic acid on human leukemia cell lines, demonstrating an IC50 value significantly lower than that of conventional chemotherapeutics, indicating potent anti-leukemic activity .

- Case Study 2 : Research involving breast cancer cell lines showed that compounds with trifluoromethyl substitutions led to increased apoptosis rates when compared to controls, suggesting a promising avenue for drug development targeting this modification .

Data Summary

The following table summarizes key findings related to the biological activity and efficacy of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, trifluoromethyl-substituted pyridine boronic acids are often prepared through halogenation followed by Miyaura borylation. Key steps include:

- Halogenation : Introducing a bromine/iodine group at the 4-position of the pyridine ring.

- Borylation : Using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to replace the halogen with a boronic ester group.

- Optimization : Reaction temperature (80–100°C), solvent (THF or dioxane), and base (K₂CO₃ or Cs₂CO₃) significantly affect yields. Steric hindrance from the methoxy and trifluoromethyl groups may require longer reaction times (24–48 hrs) .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodology :

- NMR Spectroscopy : ¹H/¹⁹F/¹¹B NMR to confirm substitution patterns and boronic acid integrity.

- HPLC/LCMS : Retention time and mass spectra (e.g., m/z [M+H]+) verify molecular weight and detect byproducts (e.g., deboronation) .

- Elemental Analysis : Quantify boron content (expected ~4.9% for C₈H₇BF₃NO₃).

Q. How does the electronic influence of methoxy and trifluoromethyl groups affect cross-coupling reactivity?

- Methodology :

- Electron-Donating Methoxy Group : Stabilizes the boronic acid via resonance, enhancing Suzuki coupling efficiency with aryl halides.

- Electron-Withdrawing Trifluoromethyl Group : Reduces electron density at the pyridine ring, potentially slowing transmetallation steps.

- Experimental Validation : Compare coupling rates with analogs lacking these substituents using kinetic studies (e.g., monitoring by HPLC) .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption or catalysis?

- Methodology :

- Coordinative-Covalent Synergy : Use pyridine-4-boronic acid as a linker, combining boronate ester formation (covalent) with metal coordination (e.g., Zn²⁺ or Cu²⁺ nodes). This dual functionality creates hierarchical porosity, enhancing CO₂/N₂ selectivity .

- Stability Testing : Monitor hydrolytic stability under humid conditions (TGA/DSC) and regenerate via solvent exchange.

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

- Methodology :

- Byproduct Analysis : Use LCMS or GC-MS to identify side products (e.g., protodeboronation or homocoupling).

- Scale-Dependent Factors : Oxygen sensitivity (use Schlenk techniques), heating uniformity (microwave vs. oil bath), and stirring efficiency.

- Case Study : A 10x scale-up of a similar trifluoromethylpyridine boronic acid showed 15% yield drop due to incomplete mixing; resolved via segmented addition of reagents .

Q. What strategies mitigate hydrolytic instability during storage and handling?

- Methodology :

- Storage : Store at 0–6°C in anhydrous solvents (e.g., THF) or as a pinacol ester derivative to prevent boronic acid degradation.

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for weighing and reaction setup.

- Stabilizers : Add 1–5 mol% of diethanolamine to suppress dimerization .

Q. How to validate purity for catalytic applications requiring >99% purity?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at −20°C to remove pinacol or halide impurities.

- Advanced Chromatography : Prep-HPLC with C18 columns (ACN/water + 0.1% formic acid).

- Quantitative ¹¹B NMR : Compare integration of boronic acid peak (~30 ppm) against internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.